2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 312266-37-8
VCID: VC11425047
InChI: InChI=1S/C28H28N4O3S/c1-34-22-12-11-16(13-23(22)35-2)25-19(15-30)27(31)32(20-8-6-9-21(33)26(20)25)28-18(14-29)17-7-4-3-5-10-24(17)36-28/h11-13,25H,3-10,31H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N)OC
Molecular Formula: C28H28N4O3S
Molecular Weight: 500.6 g/mol

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 312266-37-8

Cat. No.: VC11425047

Molecular Formula: C28H28N4O3S

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 312266-37-8

Specification

CAS No. 312266-37-8
Molecular Formula C28H28N4O3S
Molecular Weight 500.6 g/mol
IUPAC Name 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C28H28N4O3S/c1-34-22-12-11-16(13-23(22)35-2)25-19(15-30)27(31)32(20-8-6-9-21(33)26(20)25)28-18(14-29)17-7-4-3-5-10-24(17)36-28/h11-13,25H,3-10,31H2,1-2H3
Standard InChI Key VPYGBEQKJSBANC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N)OC
Canonical SMILES COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N)OC

Introduction

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinoline derivatives. It features multiple functional groups, including amino, cyano, and carbonitrile, which contribute to its structural complexity and potential biological activities. This compound is of interest in medicinal chemistry due to its unique structure and potential applications in drug discovery and development.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common approach includes a one-pot multicomponent reaction that combines cyclohepta[b]thiophene derivatives with various reagents under controlled conditions. The starting materials often include 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene and appropriate aromatic aldehydes or ketones.

Biological Activities and Potential Applications

The compound exhibits a variety of biological activities due to its unique structure and functional groups. It may interact with specific biological targets, such as enzymes or receptors, leading to significant biological effects. These interactions can result in enzyme inhibition or modulation of receptor activity within cellular pathways, which may have applications in medicinal chemistry.

Analytical Techniques

To understand the compound's characteristics, various analytical techniques are employed. These include:

  • Melting Point Determination: Provides information about the compound's physical state and purity.

  • Spectral Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the compound's molecular structure and functional groups.

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